

# Unraveling the Divergent Photodissociation Pathways of Carbon Disulfide and Carbon Monoxide

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#### A Comparative Guide for Researchers

In the vast landscape of molecular photochemistry, the responses of even seemingly simple molecules to light can be remarkably complex and divergent. This guide provides a detailed comparison of the photodissociation pathways of two fundamental molecules: carbon disulfide (CS<sub>2</sub>) and carbon monoxide (CO). Understanding these pathways is critical for various fields, from atmospheric and interstellar chemistry to fundamental chemical physics. By presenting key experimental data, detailed methodologies, and visual pathway diagrams, this guide aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the distinct photochemical behaviors of CS<sub>2</sub> and CO.

### At a Glance: Key Dissociation Channels

The photodissociation of CS<sub>2</sub> and CO proceeds through multiple channels, the branching ratios of which are highly dependent on the excitation wavelength. Below is a summary of the primary dissociation pathways.

Table 1: Primary Photodissociation Channels of CS<sub>2</sub>



Wavelength Range	Primary Products	Electronic States of Products	Notes
185–230 nm	CS+S	S(¹D), S(³P) + CS(X¹Σ⁺)	The branching ratio of S(³P)/S(¹D) varies significantly with wavelength.[1]
125–140 nm	CS+S	High yields of CS(a³Π) are produced.[2]	
Two-Photon UV (e.g., 290-337 nm)	CS+S	$S(^1S) + CS(X^1\Sigma^+)$	Observed via two- photon excitation.[2] [3]
Two-Photon UV (e.g., 303-315 nm)	CS+S	S(3P), S(1D) + CS(X1Σ+), CS( $a^3\Pi$ )	Strong spin-orbit coupling is observed. [4]
VUV & Two-Photon UV	C + S <sub>2</sub>	C( <sup>3</sup> P) + S <sub>2</sub> (X <sup>3</sup> Σg <sup>-</sup> , a <sup>1</sup> Δg)	A less common channel involving molecular isomerization.[1]

Table 2: Primary Photodissociation Channels of CO



Wavelength Range	Primary Products	Electronic States of Products	Notes
VUV (91.16–99.50 nm)	C + O	C(3P) + O(3P), C(1D) + O(3P), C(3P) + O(1D)	Branching ratios are strongly dependent on the specific quantum states of CO being excited.[5]
VUV (~88.5 nm and shorter)	C + O	C( <sup>1</sup> S) + O( <sup>3</sup> P), C( <sup>1</sup> D) + O( <sup>1</sup> D)	These channels open up at higher energies. [6]
193 nm (Two-Photon)	C + O	$C(^{1}D_{2}) + O(^{3}P)$	A quadratic photodissociation process.[7]

# Experimental Methodologies: Probing Molecular Breakup

The study of photodissociation pathways relies on sophisticated experimental techniques that can identify the products and measure their properties, such as kinetic energy and angular distribution. A prevalent method for both CS<sub>2</sub> and CO is velocity map imaging (VMI).

### **Velocity Map Imaging (VMI)**

The VMI technique is a powerful tool for investigating photodissociation dynamics. A typical experimental setup involves the following steps:

- Molecular Beam Generation: A supersonic molecular beam of the target molecule (CS<sub>2</sub> or CO) is generated by expanding a dilute mixture of the sample gas in a carrier gas (e.g., He or Ar) through a pulsed valve into a vacuum chamber. This process cools the molecules to low rotational and vibrational temperatures.
- Photodissociation: The molecular beam is intersected by a pulsed laser beam at a specific wavelength. The laser light excites the molecules, leading to their dissociation.



- Ionization of Fragments: The neutral photofragments are allowed to travel a short distance before being selectively ionized by another laser beam. For instance, in the study of CS<sub>2</sub> photodissociation, the sulfur atom fragments can be ionized using resonance-enhanced multiphoton ionization (REMPI).
- Ion Optics and Detection: The resulting ions are then accelerated by an electrostatic lens system onto a position-sensitive detector, typically a microchannel plate (MCP) coupled to a phosphor screen. The VMI lens projects the three-dimensional velocity distribution of the ions onto the two-dimensional detector.
- Image Analysis: The image recorded by a CCD camera is a 2D projection of the 3D velocity distribution of the photofragments. Mathematical techniques, such as the inverse Abel transform, are used to reconstruct the 3D velocity distribution from the 2D image. This allows for the determination of the kinetic energy release and the angular distribution of the fragments, providing insights into the dissociation dynamics.

For studies involving VUV light, synchrotron radiation or laser-based VUV sources (e.g., four-wave mixing in a rare gas) are employed for the photodissociation step.

## Photodissociation Pathways of Carbon Disulfide (CS<sub>2</sub>)

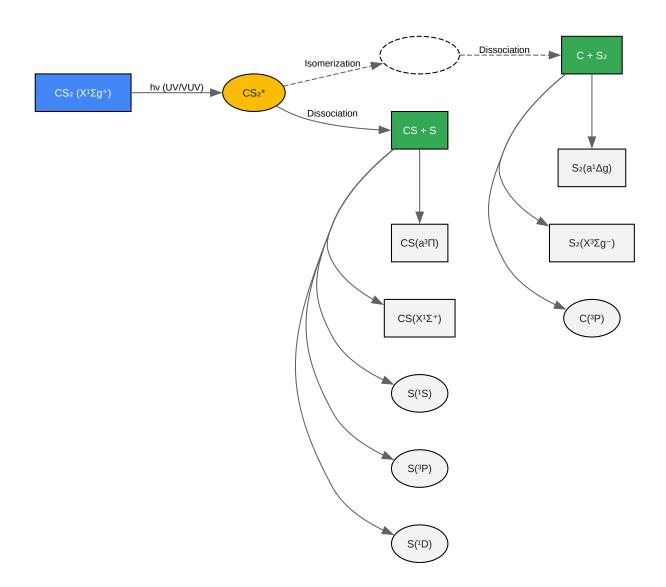
The photodissociation of the linear CS<sub>2</sub> molecule is complex, involving multiple electronic states and dissociation pathways.

Upon UV excitation, CS<sub>2</sub> can be promoted to various electronically excited states. For example, excitation in the 185–230 nm region populates the <sup>1</sup>B<sub>2</sub> state, which can then dissociate into CS and S fragments.[2] This process can occur via different potential energy surfaces, leading to the formation of sulfur atoms in either the singlet (<sup>1</sup>D) or triplet (<sup>3</sup>P) electronic state. The branching between these channels is a subject of ongoing research and shows a strong dependence on the excitation wavelength.

At shorter VUV wavelengths (125-140 nm), the formation of the CS radical in an excited triplet state (a³Π) becomes significant.[2] Furthermore, two-photon UV excitation can access different excited states, leading to the production of sulfur atoms in the ¹S state.[2][3]



A more exotic pathway involves the isomerization of  $CS_2$  to a linear CSS intermediate, which then dissociates into a carbon atom and a sulfur molecule ( $S_2$ ). This  $C + S_2$  channel has been experimentally observed and is thought to proceed via vibronic coupling between excited states.[1]



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Caption: Photodissociation pathways of CS2.



# Photodissociation Pathways of Carbon Monoxide (CO)

Carbon monoxide is a much more stable molecule than CS<sub>2</sub>, with a significantly higher dissociation energy. Consequently, its photodissociation requires high-energy VUV photons.

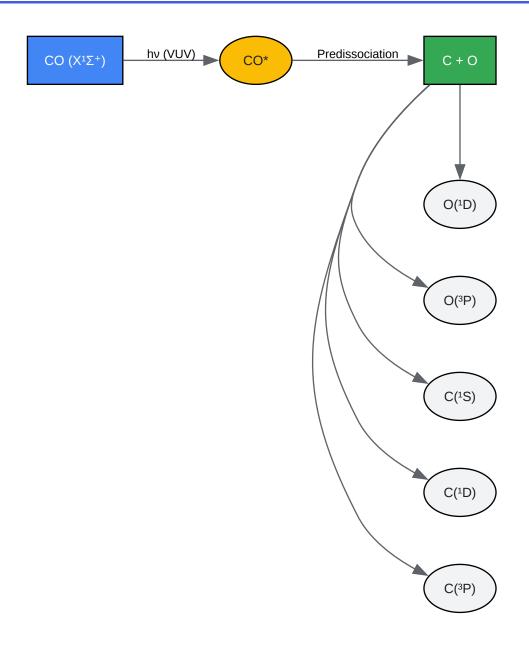
The photodissociation of CO in the VUV region (below ~112 nm) proceeds through excitation to various Rydberg and valence states, which then predissociate to produce carbon and oxygen atoms in their ground or electronically excited states. The primary product channels are:

- C(3P) + O(3P) (ground state products)
- $C(^{1}D) + O(^{3}P)$
- C(3P) + O(1D)
- C(1S) + O(3P)
- C(1D) + O(1D)

Experimental studies have shown that the branching ratios for these channels are highly sensitive to the specific rovibronic state of CO that is initially excited.[8] This indicates that the predissociation process is mediated by complex interactions between different potential energy surfaces. For example, the spin-forbidden channels, such as the formation of  $C(^1D) + O(^3P)$ , are thought to occur through spin-orbit coupling with repulsive triplet states.

At longer wavelengths, such as 193 nm, the photodissociation of CO can occur via a two-photon absorption process, leading to the formation of  $C(^1D_2)$  and  $O(^3P)$  atoms.[7]





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Caption: Photodissociation pathways of CO.

### **Comparative Summary and Outlook**

The photodissociation of  $CS_2$  and CO showcases the rich and diverse photochemistry of even small molecules.  $CS_2$  exhibits a greater variety of dissociation pathways at longer wavelengths, including channels that lead to molecular fragments (CS) and even isomerization. In contrast, the high bond energy of CO dictates that its photodissociation primarily occurs in the VUV region, leading to atomic fragments.



For both molecules, the branching ratios between different product channels are highly dependent on the excitation energy and the specific quantum states involved. This highlights the importance of state-to-state studies in unraveling the intricate dynamics of these fundamental processes.

Future research will likely focus on further elucidating the role of non-adiabatic transitions and intersystem crossings in the photodissociation of these molecules. The use of advanced experimental techniques, such as time-resolved photoelectron spectroscopy, combined with high-level theoretical calculations, will continue to provide deeper insights into the complex potential energy surfaces and reaction dynamics that govern the photochemical fate of CS<sub>2</sub> and CO. This knowledge is not only of fundamental importance but also crucial for accurate modeling of chemical processes in a wide range of environments.

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